

# 1-Bromo-2-chloro-6-iodobenzene chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Bromo-2-chloro-6-iodobenzene**

Cat. No.: **B2928700**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-2-chloro-6-iodobenzene**: Properties, Synthesis, and Reactivity

## Introduction

**1-Bromo-2-chloro-6-iodobenzene** is a tri-substituted halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the unique arrangement and differential reactivity of the three distinct halogen atoms—iodine, bromine, and chlorine—on the benzene ring. This structural feature allows for programmed, site-selective functionalization through a variety of cross-coupling and metal-exchange reactions. For researchers, scientists, and professionals in drug development and agrochemical synthesis, this molecule offers a powerful platform for constructing complex, multi-substituted aromatic systems with high precision, making it an indispensable intermediate for creating novel pharmaceuticals and advanced materials.[1][2][3]

## Physicochemical and Spectroscopic Properties

The fundamental properties of **1-Bromo-2-chloro-6-iodobenzene** are crucial for its handling, characterization, and application in synthesis.

Table 1: Core Physicochemical Properties

| Property          | Value                                                 | Source(s)                               |
|-------------------|-------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | <b>1-Bromo-2-chloro-6-iodobenzene</b>                 | <a href="#">[4]</a>                     |
| Synonyms          | 2-Bromo-1-chloro-3-iodobenzene                        | <a href="#">[4]</a>                     |
| CAS Number        | 1369793-66-7                                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> BrClI                   | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 317.35 g/mol                                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | No data available, likely a solid at room temperature | <a href="#">[5]</a>                     |

| Purity | Typically ≥98% |[\[5\]](#) |

### Spectroscopic Data

Spectroscopic analysis is essential for verifying the structure and purity of **1-Bromo-2-chloro-6-iodobenzene**. While a specific spectrum for this exact isomer is not readily available in the provided search results, data from closely related isomers and general principles of NMR spectroscopy allow for a reliable prediction of its spectral characteristics.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. It would feature three distinct aromatic protons, likely appearing as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would depend on the specific electronic effects of the three different halogens.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity and position of the attached halogens.
- Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), aiding in its identification.

## Synthesis Strategies

The synthesis of polysubstituted haloarenes like **1-Bromo-2-chloro-6-iodobenzene** typically involves a multi-step sequence that leverages the directing effects of functional groups on an aromatic ring. A common and effective strategy begins with a substituted aniline, followed by sequential halogenation and a final deamination step.[6]

A representative pathway involves:

- Protection of an Aniline: Starting with an aniline derivative, the amino group is often protected (e.g., via acetylation) to modulate its activating effect and prevent side reactions.[6]
- Directed Halogenation: Electrophilic aromatic substitution reactions are performed to introduce the halogen atoms at specific positions, guided by the directing effects of the protected amino group and any existing halogens.[6]
- Deprotection: The protecting group is removed to regenerate the amino group.
- Deamination: The final and crucial step is the removal of the amino group. This is typically achieved through a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt and subsequently reduced to yield the target tri-halobenzene.[3][6][7] An improved method for this step utilizes alkyl nitrites (e.g., isoamyl nitrite) in DMF, which offers higher yields and simpler product isolation via extraction rather than steam distillation.[7][8]

## Reactivity and Mechanistic Insights: The Power of Differential Halogen Reactivity

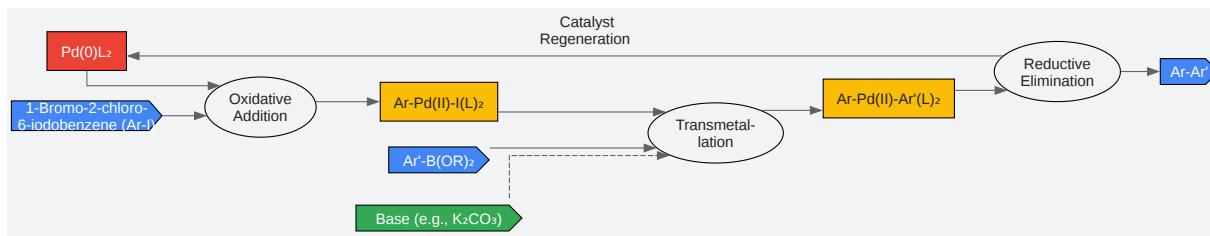
The synthetic power of **1-Bromo-2-chloro-6-iodobenzene** lies in the differential reactivity of its three halogen substituents. This allows chemists to perform sequential, site-selective reactions, treating each halogen as a distinct functional handle. The generally accepted order of reactivity for the most common and synthetically valuable transformations is:

Iodine > Bromine > Chlorine

This hierarchy is most pronounced in palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes.

## Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. In this context, the carbon-iodine bond is the most susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.<sup>[9][10]</sup> This high reactivity allows for the selective coupling of an organoboron reagent at the C-I position while leaving the C-Br and C-Cl bonds intact.

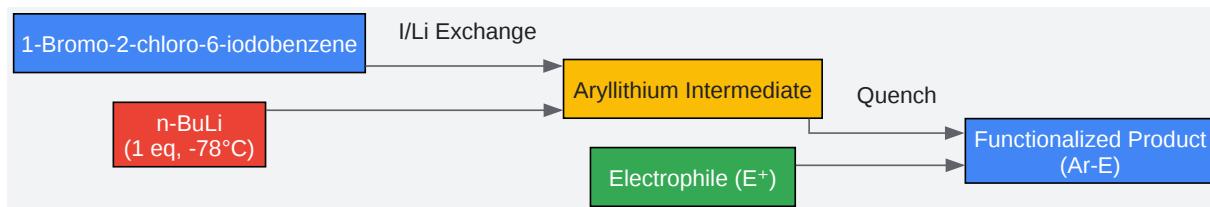

### Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C-I position of **1-Bromo-2-chloro-6-iodobenzene**.

#### Methodology:

- To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add **1-Bromo-2-chloro-6-iodobenzene** (1.0 eq.).
- Add the desired arylboronic acid (1.1-1.5 eq.).
- Add a palladium catalyst, such as  $\text{Pd}(\text{PPh}_3)_4$  (1-5 mol%), and a suitable base, typically an aqueous solution of  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  (2-3 eq.).
- Add a solvent system, commonly a mixture of toluene and water or dioxane and water.
- Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the 2-bromo-3-chloro-substituted biphenyl derivative.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling


[Click to download full resolution via product page](#)

Caption: The Suzuki-Miyaura catalytic cycle for selective C-I bond activation.

## Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for generating organometallic reagents, most commonly organolithiums.<sup>[11]</sup> The reaction rate is highly dependent on the halogen, following the same I > Br > Cl trend.<sup>[12]</sup> By carefully controlling the stoichiometry and temperature (typically very low, e.g., -78 °C), one can selectively replace the iodine atom with lithium using an organolithium reagent like n-butyllithium or tert-butyllithium. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO<sub>2</sub>, aldehydes, ketones) to install a new functional group at the original site of the iodine.

Diagram: Selective Halogen-Metal Exchange and Electrophilic Quench



[Click to download full resolution via product page](#)

Caption: Workflow for site-selective functionalization via I/Li exchange.

## Applications in Research and Development

The ability to perform sequential, regiocontrolled reactions makes **1-Bromo-2-chloro-6-iodobenzene** a valuable precursor in several fields:

- Pharmaceutical Synthesis: It serves as a core scaffold for building complex drug candidates where precise substitution patterns on the aromatic ring are essential for biological activity and optimizing pharmacokinetic properties.[1][2]
- Agrochemical Development: It is used to synthesize novel pesticides and herbicides, as the introduction of specific halogen patterns can significantly influence a molecule's biological efficacy and environmental persistence.[1]
- Materials Science: This compound can be a precursor for developing functional organic materials, such as those used in organic electronics, where tailored molecular structures dictate the material's properties.[2]

## Safety and Handling

As a laboratory chemical, **1-Bromo-2-chloro-6-iodobenzene** must be handled with appropriate care.

- GHS Hazard Classification: It is classified as an irritant. Hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.[4][13]

- Precautionary Measures:
  - Work in a well-ventilated fume hood.
  - Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
  - Avoid breathing dust, fumes, or vapors.[13]
  - Wash hands thoroughly after handling.[13]
  - Store in a tightly sealed container in a cool, dry place.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [nbinno.com](http://nbinno.com) [nbinno.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [[benchchem.com](http://benchchem.com)]
- 4. 2-Bromo-1-chloro-3-iodobenzene | C6H3BrClI | CID 99769447 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 5. 1-Bromo-2-chloro-6-iodobenzene | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 6. [medium.com](http://medium.com) [medium.com]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 11. Metal–halogen exchange - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 12. [macmillan.princeton.edu](http://macmillan.princeton.edu) [macmillan.princeton.edu]

- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Bromo-2-chloro-6-iodobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2928700#1-bromo-2-chloro-6-iodobenzene-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)